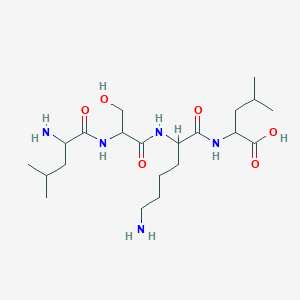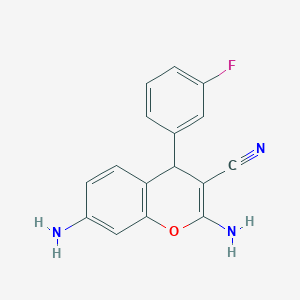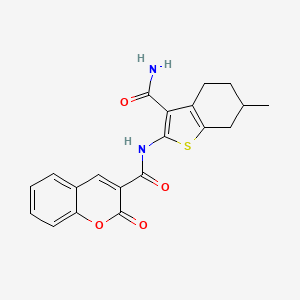
1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- is a heterocyclic compound with the molecular formula C11H13N. This compound is part of the isoindole family, which is known for its diverse chemical properties and applications in various fields. The structure of 1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- consists of an isoindole core with a 2-propen-1-yl substituent at the 2-position, making it a unique and interesting molecule for scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for the synthesis of isoindole compounds . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require the use of advanced catalytic systems and continuous flow reactors to achieve efficient and cost-effective production .
Chemical Reactions Analysis
1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindole derivatives, while reduction can produce dihydroisoindole compounds .
Scientific Research Applications
1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, isoindole derivatives have been studied for their potential as bioactive molecules.
Medicine: In medicine, isoindole derivatives are explored for their therapeutic potential.
Industry: Industrial applications of this compound include its use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, isoindole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
The molecular targets and pathways involved in the action of this compound depend on its specific structure and the nature of its substituents. Detailed studies on the binding interactions and molecular mechanisms are essential for understanding its full potential in therapeutic applications .
Comparison with Similar Compounds
1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)- can be compared with other similar compounds, such as indole and its derivatives. While indole is a well-known heterocyclic compound with a wide range of applications, isoindole derivatives offer unique properties due to the presence of the isoindole ring system .
Indole: Indole is an important scaffold in medicinal chemistry, known for its presence in various natural products and pharmaceuticals.
Isoindole Derivatives: Isoindole derivatives, including 1H-Isoindole, 2,3-dihydro-2-(2-propen-1-yl)-, offer distinct advantages in terms of chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-prop-2-enyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H13N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h2-6H,1,7-9H2 |
InChI Key |
AMXIPEYPKLQUDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)
![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)


![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)

![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)




